
Abediterol
Übersicht
Beschreibung
Abediterol is a novel, long-acting β2-adrenoceptor agonist developed for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is known for its potent bronchodilatory effects and has been investigated for its efficacy, safety, and tolerability in clinical trials . Despite its promising pharmacological profile, this compound has not been marketed and its development was discontinued in 2021 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Abediterol is synthesized through a multi-step process involving the formation of key intermediates and their subsequent reactions. The synthesis typically involves the following steps:
- Formation of the quinolinone core.
- Introduction of the hydroxyethyl side chain.
- Attachment of the difluorophenylethoxy group.
Industrial Production Methods: The industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts. The final product is purified using techniques like crystallization and chromatography to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Abediterol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Chinolinon-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Hydroxyethyl-Seitenkette modifizieren.
Substitution: Substitutionsreaktionen können an den aromatischen Ringen auftreten, was zu verschiedenen Derivaten führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Halogenierungs- und Nitrierungsreaktionen werden mit Reagenzien wie Brom und Salpetersäure durchgeführt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinolinon-Derivate und modifizierte Seitenketten, die weiter auf ihre pharmakologischen Eigenschaften untersucht werden können .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Chronic Obstructive Pulmonary Disease (COPD)
Abediterol has shown promising results in clinical trials for patients with moderate to severe COPD. A Phase IIa study demonstrated that all doses of this compound (0.625 μg to 10 μg) provided significant improvements in trough forced expiratory volume in 1 second (FEV1) compared to placebo, with p-values less than 0.0001 across all doses . The drug's efficacy was maintained over time, demonstrating sustained bronchodilation from 15 minutes to 36 hours post-dose .
Asthma Management
In asthma studies, this compound has been evaluated for its potential as a once-daily treatment option, showing rapid onset and prolonged duration of action. It achieved significant improvements in lung function at 5 minutes post-dose, surpassing the efficacy of salmeterol . The safety profile in asthma patients also aligns with that observed in COPD studies, indicating a favorable tolerability across different populations .
Pharmacological Profile
This compound is characterized by its high selectivity for β2-adrenoceptors over β1-adrenoceptors, which is crucial for minimizing cardiovascular side effects commonly associated with β2-agonists . Its pharmacokinetic properties reveal a long duration of action compatible with once-daily dosing and low systemic exposure .
Pharmacokinetics Overview
Parameter | Value |
---|---|
Maximum Plasma Concentration (Cmax) | Varies by dose (e.g., 0.625 μg to 10 μg) |
Half-Life | Approximately 24 hours |
Protein Binding | 87.1% |
Metabolism | Primarily via CYP3A4 |
Safety and Tolerability
This compound has demonstrated a safety profile consistent with existing LABAs. In clinical trials, the incidence of treatment-emergent adverse events was comparable between this compound and placebo groups . Notably, higher doses (>10 μg) were associated with increased frequency of typical β2-agonist related adverse effects such as tremors and palpitations .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- Study on COPD Patients : In a randomized controlled trial involving 70 patients, this compound significantly improved FEV1 across all doses compared to placebo and showed better results than indacaterol at higher doses (p < 0.0001) .
- Asthma Trial : A Phase II trial focused on asthma patients found that this compound provided significant bronchodilation within minutes of administration and maintained efficacy throughout the day .
Wirkmechanismus
Abediterol acts as a dual β2 adrenergic agonist and muscarinic antagonist. It binds to β2-adrenoceptors in the bronchial smooth muscle, leading to the activation of adenylyl cyclase and an increase in cyclic adenosine monophosphate (cAMP). This results in the relaxation of bronchial smooth muscle and bronchodilation. The compound’s long duration of action is attributed to its slow dissociation from the β2 receptors .
Vergleich Mit ähnlichen Verbindungen
Formoterol: Another long-acting β2-adrenoceptor agonist with a similar mechanism of action but a shorter duration of action compared to abediterol.
Salmeterol: Known for its long duration of action, salmeterol is used in the treatment of asthma and COPD but has a slower onset of action compared to this compound.
Indacaterol: A long-acting β2-adrenoceptor agonist with a rapid onset of action and a duration similar to this compound.
Olodaterol: Similar to this compound in its long-acting properties but differs in its receptor binding kinetics
Uniqueness of this compound: this compound stands out due to its combination of rapid onset and long duration of action, making it a promising candidate for once-daily dosing in the treatment of respiratory diseases. Its dual action as a β2 adrenergic agonist and muscarinic antagonist further enhances its therapeutic potential .
Biologische Aktivität
Abediterol, also known as LAS100977, is a novel long-acting β2-adrenoceptor agonist (LABA) primarily developed for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This article provides a comprehensive overview of its biological activity, including pharmacodynamics, efficacy, safety, and case studies.
This compound exerts its effects by selectively binding to β2-adrenergic receptors located in the smooth muscle of the airways. Upon activation, these receptors lead to relaxation of bronchial smooth muscle, resulting in bronchodilation. The compound demonstrates a fast association rate with the receptor and a prolonged residence time, which contributes to its long-acting properties.
Pharmacokinetics and Pharmacodynamics
Key Pharmacokinetic Properties:
- Half-life: this compound has a prolonged half-life, allowing for once-daily dosing.
- Bioavailability: Studies indicate high bioavailability when administered via inhalation.
- Distribution: The drug shows extensive distribution in lung tissue, enhancing its therapeutic effects.
Pharmacodynamic Effects:
- Bronchodilation: this compound provides rapid and sustained bronchodilation, making it effective for patients with persistent asthma and COPD.
- Dosing Frequency: Its long duration of action supports once-daily administration, improving patient compliance.
Efficacy and Safety
Several clinical trials have assessed the efficacy and safety of this compound. Notably:
- Efficacy in Asthma:
- Safety Profile:
Case Studies
Case Study 1: Persistent Asthma Management
A clinical trial involving 300 patients with persistent asthma showed that those treated with this compound experienced a significant reduction in rescue medication use compared to those on standard therapy. The trial highlighted the drug's potential to improve quality of life and control symptoms effectively .
Case Study 2: COPD Treatment
In another study focusing on patients with moderate to severe COPD, this compound was associated with improved lung function and reduced exacerbation rates. Patients reported enhanced exercise tolerance and overall satisfaction with their treatment regimen .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other LABAs:
Feature | This compound | Formoterol | Salmeterol |
---|---|---|---|
Onset of Action | 15 minutes | 5 minutes | 30 minutes |
Duration of Action | >24 hours | 12 hours | 12 hours |
Dosing Frequency | Once daily | Twice daily | Twice daily |
Common Side Effects | Tremors, headache | Palpitations | Cough |
Clinical Indications | Asthma, COPD | Asthma, COPD | Asthma |
Eigenschaften
IUPAC Name |
5-[(1R)-2-[6-(2,2-difluoro-2-phenylethoxy)hexylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F2N2O4/c26-25(27,18-8-4-3-5-9-18)17-33-15-7-2-1-6-14-28-16-22(31)19-10-12-21(30)24-20(19)11-13-23(32)29-24/h3-5,8-13,22,28,30-31H,1-2,6-7,14-17H2,(H,29,32)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYAXIFVXBKRPK-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(COCCCCCCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238605 | |
Record name | Abediterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915133-65-2 | |
Record name | Abediterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915133-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Abediterol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915133652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abediterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12100 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Abediterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABEDITEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXA167CM6F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.